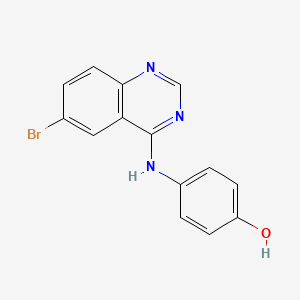

4-(6-Bromoquinazolin-4-ylamino)phenol

Description

Properties

IUPAC Name |

4-[(6-bromoquinazolin-4-yl)amino]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN3O/c15-9-1-6-13-12(7-9)14(17-8-16-13)18-10-2-4-11(19)5-3-10/h1-8,19H,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUEYAAFFKDXSJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC=NC3=C2C=C(C=C3)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Overview

4-(6-Bromoquinazolin-4-ylamino)phenol is a compound that belongs to the quinazoline family, known for its diverse biological activities and potential applications in medicinal chemistry. This article explores its scientific research applications, particularly in drug development, biological studies, and industrial uses.

Medicinal Chemistry

This compound is primarily studied for its potential as a therapeutic agent. It has been investigated for:

- Anticancer Activity : The compound shows promise as an inhibitor of specific kinases involved in cancer progression, particularly in targeting cyclin G-associated kinase (GAK) and other related pathways. Inhibitors derived from this compound have demonstrated efficacy against various cancer types, including prostate cancer and osteosarcoma .

- Antimicrobial Properties : Research indicates that quinazoline derivatives possess antimicrobial activities, making them candidates for developing new antibiotics.

Biological Studies

The biological activity of this compound extends to:

- Enzyme Inhibition : The compound interacts with key enzymes, potentially modulating their activity. For instance, it has been shown to inhibit phosphoinositide-dependent kinase 1 (PDK1), which plays a critical role in cell signaling pathways related to cancer .

- Cellular Mechanisms : Studies have focused on how this compound affects cellular processes such as apoptosis and cell proliferation through its action on signaling pathways .

Industrial Applications

Beyond medicinal chemistry, this compound finds applications in:

- Material Science : The compound can be utilized in synthesizing advanced materials with specific electronic and optical properties due to its unique chemical structure.

- Chemical Synthesis : It serves as a building block for synthesizing more complex molecules, facilitating the development of new compounds with tailored properties.

Case Studies

Several studies highlight the effectiveness of this compound in various applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazoline-Based Analogues

(a) N-(3-Bromophenyl)-6-nitroquinazolin-4-amine (CAS 169205-77-0)

- Structure : Nitro group at position 6 and 3-bromoaniline at position 4 .

- Key Differences : The nitro group increases electron deficiency compared to the bromine in the target compound. This alters electronic properties (e.g., HOMO-LUMO gap) and reactivity.

(b) 4-(3-Bromoanilino)-6-hydroxy-7-methoxyquinazoline (CAS 295330-61-9)

- Structure: Hydroxy and methoxy groups at positions 6 and 7, respectively, with a 3-bromoanilino group at position 4 .

- Key Differences: The additional hydroxy and methoxy groups enhance solubility in polar solvents compared to the target compound’s aminophenol group. These substituents may also influence hydrogen-bonding interactions in biological targets.

| Property | 4-(6-Bromoquinazolin-4-ylamino)phenol | N-(3-Bromophenyl)-6-nitroquinazolin-4-amine | 4-(3-Bromoanilino)-6-hydroxy-7-methoxyquinazoline |

|---|---|---|---|

| Molecular Weight | ~318 g/mol (estimated) | ~345 g/mol | ~376 g/mol |

| Key Substituents | Br (position 6), 4-aminophenol | NO₂ (position 6), 3-bromoaniline | Br (position 3), OH (6), OCH₃ (7) |

| Electron Effects | Moderate electron-withdrawing (Br) | Strong electron-withdrawing (NO₂) | Electron-donating (OCH₃), polar (OH) |

| Potential Applications | Kinase inhibitors, NLO materials | Not specified | Pharmaceuticals (enhanced solubility) |

Non-Quinazoline Analogues: 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol

- Structure: Imidazole core with diphenyl groups and a phenol substituent .

- Key Differences: The imidazole ring provides a smaller π-system compared to quinazoline, but extensive conjugation via phenyl groups enables strong nonlinear optical (NLO) properties.

- Physicochemical Properties: HOMO-LUMO Gap: 3.2 eV (calculated), facilitating charge transfer . Hyperpolarizability: β = 4.044 × 10⁻¹ cm/W, γ = 2.2627 × 10⁻⁶ esu, attributed to π-conjugation and dipolar excited states . NLO Parameters: Nonlinear refractive index (n₂) = -2.89 × 10⁻⁶ cm²/W (self-focusing) .

| Property | This compound | 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol |

|---|---|---|

| Core Structure | Quinazoline | Imidazole |

| Conjugation System | Moderate (quinazoline + phenol) | Extensive (imidazole + diphenyl + phenol) |

| HOMO-LUMO Gap | Not reported | 3.2 eV |

| NLO Activity | Potential (untested) | High (confirmed via Z-scan) |

| Applications | Pharmaceuticals | Nonlinear optical materials |

Phenol Derivatives: Acetaminophen (4-(Acetylamino)phenol)

- Structure: Phenol core with acetylated amine .

- Key Differences : The acetyl group reduces reactivity compared to the free amine in the target compound.

- Physicochemical Properties :

| Property | This compound | Acetaminophen |

|---|---|---|

| Solubility in Water | Likely low (bromine, aromatic core) | 1.4 g/100 mL |

| Bioavailability | Unknown (likely lower due to size) | ~100% |

| Functional Groups | Bromoquinazoline, free amine | Acetylated amine |

Preparation Methods

Nucleophilic Substitution Using 6-Bromo-4-chloroquinazoline

The most direct route involves substituting the chlorine atom in 6-bromo-4-chloroquinazoline with 4-aminophenol. This method, adapted from Lee et al., proceeds via a two-step protocol:

-

Synthesis of 6-Bromo-4-chloroquinazoline :

Bromination of 4-chloroquinazoline at C-6 is achieved using hydrogen bromide (HBr) or sodium hydroxide (NaOH) as precipitating agents. The reaction is monitored by TLC or HPLC, with yields exceeding 85% under ambient conditions. -

Amination with 4-Aminophenol :

6-Bromo-4-chloroquinazoline reacts with 4-aminophenol in refluxing ethanol (89% yield). The nucleophilic aromatic substitution is facilitated by the electron-withdrawing bromine atom, which activates the C-4 position for displacement.

Table 1: Reaction Conditions for Nucleophilic Substitution

Cyclocondensation of Brominated Precursors

An alternative approach constructs the quinazoline ring from brominated precursors. For example, 2-amino-5-bromobenzoic acid undergoes cyclocondensation with formamide under acidic conditions to form 6-bromoquinazolin-4-one, which is subsequently chlorinated and aminated:

-

Cyclization :

2-Amino-5-bromobenzoic acid reacts with formamide in polyphosphoric acid (PPA) at 120°C, yielding 6-bromoquinazolin-4-one (72% yield). -

Chlorination and Amination :

Treatment with phosphorus oxychloride (POCl₃) converts the 4-keto group to chloride, forming 6-bromo-4-chloroquinazoline. Subsequent amination with 4-aminophenol follows the protocol in Section 2.1.

Table 2: Cyclocondensation Pathway Metrics

Catalytic Methods and Optimization

Palladium and copper catalysts enhance efficiency in coupling reactions. Lee et al. demonstrated the utility of Pd(OAc)₂/CuI/dppf in Sonogashira ethynylation, though this applies to intermediate steps in related quinazoline syntheses. For this compound, catalytic amination using Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos) could theoretically improve yields, though experimental data specific to this compound remain unexplored in the provided sources.

Analytical Characterization

Post-synthesis validation ensures purity and structural fidelity:

-

HPLC Analysis : Reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) confirms >98% purity.

-

NMR Spectroscopy :

Applications and Derivatives

This compound serves as a precursor for kinase inhibitors (e.g., B-RafV600E and EGFR/VEGFR2). Derivatives with fluorinated anilino groups or triazolyl side chains exhibit enhanced bioactivity, as shown in Table 3.

Table 3: Bioactive Derivatives and Modifications

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(6-Bromoquinazolin-4-ylamino)phenol, and how can reaction conditions be optimized to improve yield?

- Methodology : Synthesis typically involves coupling 6-bromoquinazoline-4-amine with 4-aminophenol under reflux in a polar aprotic solvent (e.g., DMF or DMSO) using a catalyst such as Pd(PPh₃)₄ for cross-coupling reactions. Optimization includes varying temperature (80–120°C), reaction time (12–24 hours), and stoichiometric ratios of reactants. Purification via column chromatography (silica gel, eluent: chloroform/methanol) improves yield .

- Key Considerations : Monitor reaction progress using TLC, and characterize intermediates via NMR and mass spectrometry to confirm structural integrity .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

- Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, with deuterated DMSO as the solvent .

- X-ray Crystallography : Resolves bond lengths, angles, and hydrogen-bonding networks (e.g., O—H⋯N interactions between phenol and quinazoline groups). Use single-crystal diffraction data collected at 298 K with MoKα radiation .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How does the bromine substitution at the 6-position of the quinazoline ring influence the compound's binding affinity to tyrosine kinase receptors compared to other halogenated derivatives?

- Experimental Design :

- Perform competitive inhibition assays using recombinant kinases (e.g., EGFR or VEGFR) and compare IC₅₀ values against chloro/fluoro analogs.

- Use molecular docking simulations (software: AutoDock Vina) to analyze halogen bonding interactions with kinase active sites .

- Findings : Bromine’s larger atomic radius enhances hydrophobic interactions but may reduce solubility. Comparative studies show a 2–3× higher affinity for brominated derivatives over chlorinated analogs in EGFR inhibition .

Q. What experimental strategies can be employed to resolve contradictions in reported biological activities of this compound across different cell lines?

- Approach :

- Standardize assay conditions (e.g., cell density, serum concentration, incubation time) to minimize variability.

- Use isogenic cell lines to isolate genetic factors affecting response.

- Validate target engagement via Western blotting (e.g., phosphorylation status of downstream kinases) .

- Data Analysis : Apply statistical models (ANOVA with post-hoc tests) to identify cell line-specific sensitivities and correlate with expression levels of target proteins .

Q. In designing in vivo studies to evaluate the pharmacokinetics of this compound, what key parameters should be prioritized to ensure accurate assessment of bioavailability and metabolic stability?

- Parameters :

- Bioavailability : Measure plasma concentration-time profiles (Cₘₐₓ, Tₘₐₓ, AUC) after oral and intravenous administration in rodent models.

- Metabolism : Identify major metabolites via LC-MS/MS and assess hepatic microsomal stability .

- Optimization : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to evaluate metabolic pathways. Adjust formulations (e.g., PEGylation) to enhance solubility and half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.